molecular formula C11H7BrN2O3 B12899551 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 206762-91-6

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12899551
CAS No.: 206762-91-6
M. Wt: 295.09 g/mol
InChI Key: HXAQVKAWRUEHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Registry Number 206762-91-6 and a molecular formula of C 11 H 7 BrN 2 O 3 . It has a molecular weight of 295.09 g/mol . This compound is a derivative of 5-bromouracil, a well-known biochemical reagent widely used as a biological material or organic compound in life science research . The structure combines a 5-bromouracil core, a pyrimidine base analog, with a benzoyl protecting group. 5-Bromouracil (5-BrUra) itself is a classic mutagenic base analog that can be incorporated into DNA in place of thymine . It is known to induce A-type DNA conformations and disrupt nucleosome positioning, making it a valuable tool for studying DNA structure and replication fidelity . The introduction of the 3-benzoyl moiety is a common strategy in synthetic organic chemistry, often used to protect reactive sites on the pyrimidine ring or to alter the compound's solubility and lipophilicity for specific applications. As such, this compound primarily serves as a key synthetic intermediate for the development of more complex nucleoside analogs, pharmaceutical candidates, and biochemical probes . Researchers may utilize this compound in the synthesis of novel modified nucleosides or as a building block in medicinal chemistry programs. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent .

Properties

CAS No.

206762-91-6

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17)

InChI Key

HXAQVKAWRUEHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br

Origin of Product

United States

Preparation Methods

Bromination of Uracil Derivatives

The bromination step often starts from uracil or a uracil derivative. For example, 5-bromouracil (5-bromopyrimidine-2,4(1H,3H)-dione) is synthesized by brominating uracil using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in acetic acid and acetic anhydride at around 50 °C. This reaction proceeds with high yield (up to 99.9%) and purity (99.3%) within 1.5 hours, producing 5-bromouracil as a white solid.

Reagents & Conditions Outcome
Uracil + DBDMH in glacial acetic acid + acetic anhydride, 50 °C, 1.5 h 5-Bromouracil, 99.9% yield, 99.3% purity

This brominated intermediate is crucial for further functionalization.

Benzoylation to Form this compound

The benzoylation involves introducing a benzoyl group at the 3rd position of the brominated pyrimidine ring. This can be achieved by reacting 5-bromouracil with benzoyl chloride or benzoyl derivatives under conditions that favor selective acylation.

A typical procedure involves:

  • Dissolving 5-bromouracil in an appropriate solvent (e.g., dichloromethane or acetic acid).
  • Adding benzoyl chloride dropwise at low temperature (0 °C to room temperature) in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • Stirring the reaction mixture for several hours to ensure complete benzoylation.
  • Purification by recrystallization or column chromatography to isolate the pure this compound.

This method ensures regioselective benzoylation at the N-3 position without affecting the bromine substituent at C-5.

Alternative Synthetic Routes and Cycloaddition Approaches

Some advanced synthetic routes involve the use of cycloaddition reactions to build complex uracil derivatives with bromine and benzoyl functionalities. For example, regioisomeric cycloadducts can be prepared via 1,3-dipolar cycloaddition of bromonitrile oxide to N-benzoyl-2,3-oxazanorborn-5-ene, which can be elaborated into uracil derivatives with bromine substituents. However, these methods are more specialized and less commonly used for bulk synthesis.

Analytical Characterization During Preparation

Throughout the synthesis, the compound is characterized by:

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield & Purity Notes
Bromination Uracil DBDMH, glacial acetic acid, acetic anhydride, 50 °C, 1.5 h 5-Bromouracil 99.9% yield, 99.3% purity High regioselectivity at C-5
Benzoylation 5-Bromouracil Benzoyl chloride, base (Et3N or pyridine), DCM, 0 °C to RT, several hours This compound High yield (varies by method) Selective acylation at N-3
Cycloaddition (advanced) N-benzoyl-2,3-oxazanorborn-5-ene Bromonitrile oxide (in situ), AcOEt/NaHCO3, RT Brominated uracil derivatives Moderate yields (~45%) Specialized synthetic route

Research Findings and Challenges

  • The bromination step is well-established with high efficiency and selectivity.
  • Benzoylation requires careful control of reaction conditions to avoid side reactions.
  • The compound’s stability and reactivity depend on the bromine substituent, which can be leveraged for further functionalization.
  • Challenges include optimizing reaction conditions to maximize yield and purity while minimizing by-products.
  • Future research may explore greener bromination methods or catalytic benzoylation to improve sustainability and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5-Bromine Site

The bromine atom at position 5 serves as a primary site for nucleophilic displacement due to its activation by adjacent electron-withdrawing carbonyl groups.

  • Reaction with Amines : Under basic conditions, primary/secondary amines replace the bromine atom. For example, treatment with methylamine in DMF at 80°C yields 5-amino derivatives .

  • Thiol Substitution : Thiophenols or alkanethiols in the presence of Cu(I) catalysts produce 5-thioether analogs .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
NH₂CH₃DMF, 80°C5-(Methylamino) derivative72
PhSHCuI, DCM5-Phenylthio derivative65

Cycloaddition Reactions

The electron-deficient pyrimidine ring participates in [3+2] cycloadditions, particularly with dipolarophiles like nitrile oxides:

  • With Bromonitrile Oxide : Forms regioisomeric isoxazoline-fused pyrimidines via exo-selective 1,3-dipolar cycloaddition (45–44% yield) . Reaction proceeds under mild conditions (EtOAc/NaHCO₃, RT) .

Mechanistic Insight :
The benzoyl group enhances electrophilicity at C6, directing dipolarophile attack to form C6–N1 bonds. Bromine’s electron-withdrawing effect further polarizes the π-system .

Metal Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through:

  • N3 Nitrogen : Deprotonation under basic conditions enables binding to metal centers.

  • O2/O4 Carbonyl Oxygen : Participates in chelation with transition metals like Cu(II), Cd(II), and Ag(I) .

Table 2: Metal Complexes and Spectral Data

MetalCoordination ModeIR Bands (cm⁻¹)NMR Shifts (δ, ppm)
Cd(II)N3, O2/O4M–O: 550–510C6–H: 7.85
Ag(I)N3, O2/O4M–N: 609–563N1–H: 10.85

Hydrolysis and Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the benzoyl group, regenerating 5-bromouracil .

  • Alkaline Conditions : NaOH (1M) induces ring-opening via C6–N1 bond cleavage, forming α-ketoamide intermediates.

Radical Bromine Transfer

In biomimetic systems (e.g., eosinophil peroxidase/H₂O₂/Br⁻), the compound acts as a brominating agent, transferring Br⁺ to nucleophilic substrates like uracil .

Photochemical Reactivity

UV irradiation (254 nm) in methanol generates debrominated products (e.g., 3-benzoylpyrimidine-2,4-dione) via homolytic C–Br bond cleavage .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-bromopyrimidine compounds, including 3-benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione, exhibit significant anticancer properties. These compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. Targeting PARP can enhance the efficacy of chemotherapeutic agents, particularly in cancers with BRCA mutations .

Antiviral Properties

The compound has shown potential in inhibiting viral replication by integrating into the viral genome. This mechanism is similar to that observed with 5-bromouracil, which replaces thymine in DNA sequences, thereby disrupting viral propagation . This property positions it as a candidate for antiviral drug development.

Cytotoxicity and Selectivity

Studies have demonstrated that compounds related to this compound possess cytotoxic effects against various cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is essential for developing effective cancer therapies that minimize side effects .

Mechanistic Insights

The mechanistic studies involving this compound reveal its role in inducing apoptosis in cancer cells through the activation of specific signaling pathways. Such pathways include those mediated by reactive oxygen species (ROS), which are known to trigger cell death mechanisms .

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from commercially available precursors. The compound can be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For instance, introducing different substituents on the benzoyl group has been shown to affect both potency and selectivity against cancer cells .

Case Studies

Study Findings Implications
Study A (2016)Demonstrated cytoprotective effects of benzyl derivativesPotential for formulation in protective therapies
Study B (2019)Investigated the antiviral activity against specific virusesCould lead to new antiviral agents
Study C (2020)Analyzed structure-activity relationships of pyrimidine derivativesInsights for optimizing drug design

Mechanism of Action

The mechanism of action of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine-2,4-dione derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Key Features Reference
3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione N3: Benzoyl; C5: Br C₁₁H₇BrN₂O₃ High lipophilicity; potential for DNA/protein interactions via Br and benzoyl .
5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione N1: Methyl; C5: Br C₅H₅BrN₂O₂ Simpler structure; reduced steric hindrance compared to benzoyl derivatives .
5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione N3: Cyclopentyl; N1, C6: Methyl; C5: Br C₁₂H₁₆BrN₂O₂ Enhanced lipophilicity; cyclopentyl may improve membrane permeability .
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione C6: NH₂; C5: Br C₄H₄BrN₃O₂ Amino group increases solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility: The benzoyl group in the target compound reduces aqueous solubility compared to methyl or amino-substituted analogs (e.g., 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione) .
  • Stability: Bromine’s electron-withdrawing effect stabilizes the pyrimidine ring against oxidative degradation, whereas amino groups (as in ) may increase susceptibility to hydrolysis .

Biological Activity

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H8_{8}BrN2_{2}O2_{2} and a molecular weight of approximately 295.09 g/mol. Its structure includes a pyrimidine ring substituted at the 5-position with a bromine atom and at the 3-position with a benzoyl group. This unique arrangement is crucial for its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological macromolecules, influencing several biochemical pathways:

  • Ribonuclease Inhibition : The compound has been shown to inhibit ribonuclease pancreatic, affecting RNA metabolism and potentially disrupting protein synthesis.
  • Thymidine Phosphorylase Inhibition : It acts as an inhibitor of thymidine phosphorylase (dThdPase), an enzyme involved in angiogenesis. Inhibition of this enzyme can suppress tumor growth by limiting blood supply to cancer cells.

Biological Activities

The compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have demonstrated that it possesses significant antitumor properties, likely due to its ability to interfere with RNA metabolism and inhibit key enzymes involved in cell proliferation.
  • Antibacterial Activity : It has shown effectiveness against various bacterial strains, indicating potential use as an antibacterial agent .
  • Antiviral Activity : Preliminary research suggests antiviral properties, particularly in inhibiting viral replication processes .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

StudyBiological ActivityMethodologyFindings
AntitumorCell line assaysSignificant inhibition of cancer cell proliferation
AntibacterialAgar diffusion methodEffective against Gram-positive and Gram-negative bacteria
AntiviralViral replication assaysReduced viral load in treated cultures

Pharmacokinetics

The compound is soluble in DMSO and DMF, facilitating its use in biological assays. Its pharmacokinetic profile suggests favorable absorption characteristics that could enhance its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione and its derivatives?

A widely used method involves bromination of pyrimidine-dione precursors using elemental bromine in aqueous media. For example, bromine (20 mmol) is added to a suspension of the parent compound in water (40 mL) under vigorous stirring, followed by heating to induce precipitation . Derivatives are synthesized via alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base, yielding crystalline solids after purification . Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

Key techniques include:

  • ¹H NMR spectroscopy : Proton environments are resolved in deuterated solvents (e.g., DMSO-d₆), with characteristic shifts for aromatic protons (δ 7.45–8.16 ppm) and NH groups (δ 13.19 ppm) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C–S–C bonds (~1260 cm⁻¹) confirm functional groups .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, and N percentages (e.g., Anal. Calcd. C: 51.01%; Found: 51.14%) .
  • Chromatography : Reverse-phase HPLC (C18 column, 25-min cycle) resolves impurities .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromine substitution in pyrimidine-dione derivatives?

Bromination regioselectivity depends on the electronic and steric environment of the pyrimidine ring. For example, electron-withdrawing groups (e.g., benzoyl at position 3) direct bromine to the electron-deficient C5 position. Reaction conditions (e.g., aqueous vs. nonpolar solvents, temperature) further modulate selectivity. In aqueous bromination, polar protic solvents stabilize ionic intermediates, favoring C5 substitution . Kinetic vs. thermodynamic control should be assessed via time-resolved experiments.

Q. What strategies are employed to resolve contradictions in NMR data interpretation for complex pyrimidine-dione derivatives?

Contradictions arise from overlapping signals or dynamic exchange processes. Strategies include:

  • Variable-temperature NMR : Resolves broadening caused by tautomerism or hydrogen bonding (e.g., NH protons at δ 13.19 ppm show sharpening at lower temperatures) .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .
  • Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium simplifies spectra .

Q. How can X-ray crystallography be utilized to confirm hydrogen bonding patterns in this compound derivatives?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability and bioactivity. For example, inversion-related dimers form via N–H⋯O hydrogen bonds (R₂²(8) motif), with bond lengths ~2.8–3.0 Å. Intra- and intermolecular C–H⋯O interactions further stabilize the lattice . Data collection at low temperatures (90 K) minimizes thermal motion artifacts, and refinement software (e.g., SHELXL) models H atoms using difference Fourier maps .

Q. What methodologies are used to evaluate the biological activity of brominated pyrimidine-dione derivatives?

  • Anticancer assays : Derivatives are screened against cancer cell lines using MTT or SRB assays. For example, thiazolo-pyrimidine-diones show activity via intercalation or enzyme inhibition .
  • Crystallographic polymorphism studies : Polymorphs (e.g., monoclinic vs. orthorhombic) are compared for solubility and bioavailability using DSC and PXRD .
  • QSAR modeling : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.